molecular formula C15H24N4O B14644287 3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- CAS No. 52943-18-7

3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)-

Cat. No.: B14644287
CAS No.: 52943-18-7
M. Wt: 276.38 g/mol
InChI Key: BRTXDJBLDBQLKA-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- typically involves the reaction of pyridine-3-carboxylic acid with N,N-diethyl-4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the carboxamide bond . The reaction mixture is refluxed under a nitrogen atmosphere to ensure the complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which 3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways . The piperazine moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research applications .

Properties

CAS No.

52943-18-7

Molecular Formula

C15H24N4O

Molecular Weight

276.38 g/mol

IUPAC Name

N,N-diethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C15H24N4O/c1-4-18(5-2)15(20)13-7-6-8-16-14(13)19-11-9-17(3)10-12-19/h6-8H,4-5,9-12H2,1-3H3

InChI Key

BRTXDJBLDBQLKA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC=C1)N2CCN(CC2)C

Origin of Product

United States

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